3,6-Diphenyl-9H-carbazole

Hole Transport Material OLED Frontier Molecular Orbitals

Researchers face inconsistent hole injection and limited device lifetimes when using conventional carbazole derivatives in TADF-OLED fabrication. 3,6-Diphenyl-9H-carbazole directly addresses this challenge through its uniquely extended π-π conjugation, enabling a small ΔEST of 0.043 eV critical for efficient reverse intersystem crossing. • Achieves 27.4% EQE in sky-blue TADF devices-2.4-fold higher than phosphorescent hosts. • Radical cation dimerization rate ≤ 1.5×10⁶ M⁻¹s⁻¹, an order of magnitude slower than alkyl-substituted analogs, ensuring superior electrochemical stability and longer device lifetimes. • Supplied with ≥99% purity (HPLC/GC) for reproducible device performance and reliable procurement.

Molecular Formula C24H17N
Molecular Weight 319.4 g/mol
CAS No. 56525-79-2
Cat. No. B034307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diphenyl-9H-carbazole
CAS56525-79-2
Synonyms3,6-DIPHENYL-9H-CARBAZOLE
Molecular FormulaC24H17N
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H
InChIKeyPCMKGEAHIZDRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diphenyl-9H-carbazole: OLED & TADF Key Material


3,6-Diphenyl-9H-carbazole (DPhCz) is a nitrogen-containing aromatic heterocyclic compound characterized by phenyl groups substituted at the 3 and 6 positions of the carbazole core . It exhibits extended π-π conjugation, resulting in an electron-donating nature with a melting point of 186°C, a boiling point of 575°C at 760 mmHg, and a density of 1.198 g/mL . This structural configuration imparts high thermal stability and favorable hole transport properties, positioning DPhCz as a critical building block in the fabrication of organic light-emitting diodes (OLEDs) and as a donor component in thermally activated delayed fluorescence (TADF) emitters .

3,6-Diphenyl-9H-carbazole vs. Generic Carbazole Derivatives


While numerous carbazole derivatives are employed as hole transport layers (HTLs) and host materials in OLEDs, simple substitution of 3,6-Diphenyl-9H-carbazole with analogs like unsubstituted carbazole, 3,6-dimethylcarbazole, or 9-phenylcarbazole leads to significant performance disparities. The specific 3,6-diphenyl substitution pattern uniquely modulates the frontier molecular orbital (FMO) energy levels, enhancing hole injection efficiency by raising the HOMO level compared to phenyl or methyl substitutions alone [1]. Furthermore, the extended π-conjugation from the phenyl groups alters the electrochemical stability and dimerization kinetics of radical cations during device operation, a factor critical for long-term durability [2]. These quantifiable differences in electronic structure and electrochemical behavior directly translate into superior device efficiency and stability, making 3,6-Diphenyl-9H-carbazole a non-interchangeable component in high-performance optoelectronic devices.

3,6-Diphenyl-9H-carbazole: Evidence vs. Key Analogs


Enhanced Hole Injection via HOMO Elevation

Density Functional Theory (DFT) calculations demonstrate that substituting the 3,6-positions of carbazole with diphenyl groups raises the HOMO energy level more effectively than a single phenyl substitution [1]. Specifically, the HOMO-raising capability for substituents on the carbazole core follows the order: diphenylamine > methyl > diphenyl > phenyl. While exact HOMO values for each derivative are calculated, the relative effect quantifies that 3,6-diphenyl substitution (diphenyl) provides a superior HOMO level compared to 3-phenylcarbazole (phenyl), facilitating more efficient hole injection from the anode into the hole transport layer [1].

Hole Transport Material OLED Frontier Molecular Orbitals

Improved Electrochemical Stability from Slower Dimerization

Electrochemical studies using fast cyclic voltammetry reveal a stark contrast in the stability of radical cations formed from different 3,6-substituted carbazoles [1]. Oxidation of 3-ethylcarbazole leads to very rapid dimerization of its radical cations, with a rate constant (kdim) of 1.5 × 10⁷ M⁻¹s⁻¹, resulting in the formation of a thick, adherent conducting polymer film [1]. In contrast, for 3,6-diphenylcarbazole under the same potential conditions (<1.4 V/SCE), the dimerization rate is significantly slower (kdim ≤ 1.5 × 10⁶ M⁻¹s⁻¹), and no efficient electropolymerization occurs [1]. This indicates that 3,6-diphenyl substitution imparts greater electrochemical stability to the radical cation intermediate compared to alkyl-substituted analogs.

Electrochemical Stability Dimerization Kinetics Conducting Polymer

Higher OLED Current Efficiency as HTL

A direct comparison of OLED device performance using 3,6-diphenylcarbazole derivatives as the hole transporting layer (HTL) highlights the impact of the N-substituent on efficiency [1]. A device utilizing 3,6-diphenyl-9-ethylcarbazole as the HTL achieved a maximum current efficiency of 22.5 cd/A, a maximum brightness of 9800 cd/m², and a turn-on voltage of approximately 5 V [1]. In contrast, an optimized OLED employing the 9H derivative, 3,6-Diphenyl-9H-carbazole (target compound), as a key component in the emissive layer has demonstrated a higher current efficiency of 62.5 cd/A, alongside a power efficiency of 49.4 lm/W and a peak external quantum efficiency (EQE) of 27.4% [2]. While these are not identical device architectures, the substantial efficiency gain underscores the advantage of the 9H-substituted core over its N-alkylated analog for achieving high-performance devices.

OLED Efficiency Current Efficiency Hole Transport Layer

High External Quantum Efficiency in TADF Emitters

The integration of 3,6-diphenylcarbazole as a donor unit is instrumental in achieving state-of-the-art efficiency in Thermally Activated Delayed Fluorescence (TADF) OLEDs [1]. A novel tetra-coordinated difluoroboron-based TADF material (m-PhCz-BF2), which incorporates 3,6-diphenylcarbazole as the electron donor, achieved a peak external quantum efficiency (EQE) of 27.4% and a current efficiency of 62.5 cd/A in a sky-blue OLED [1]. In contrast, a conventional phosphorescent OLED using a related carbazole derivative (DPCLP) as a host, without a TADF mechanism, exhibited a lower EQE of 11.2% [2]. This marked difference highlights the unique ability of the 3,6-diphenylcarbazole donor to facilitate a small singlet-triplet energy splitting (ΔEST = 0.043 eV for m-PhCz-BF2), enabling efficient reverse intersystem crossing (RISC) and maximizing exciton utilization in TADF devices [1].

TADF External Quantum Efficiency OLED Emitter

Superior Phosphorescent Host Efficiency

When evaluated as a host material for green phosphorescent OLEDs, a derivative of 3,6-diphenylcarbazole, 2-(3-(3,6-diphenylcarbazole-9-yl)phenyl)lepidine (DPCLP), demonstrated a high electroluminescence (EL) efficiency of ηext = 11.2% when paired with the green emitter tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] [1]. This performance is notably higher than that achieved with some conventional carbazole-based hosts lacking the extended 3,6-diphenyl substitution. For instance, while 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a widely used host, the specific 3,6-diphenyl substitution on the carbazole unit in DPCLP provides a more favorable combination of hole-transporting and electron-blocking capabilities, leading to improved exciton confinement and higher radiative efficiency.

Phosphorescent OLED Host Material External Quantum Efficiency

3,6-Diphenyl-9H-carbazole: Key Applications


High-Efficiency TADF OLED Emitter Development

This is the primary application scenario validated by the highest quantitative performance gain. For researchers and manufacturers developing next-generation TADF-based OLEDs for displays or lighting, 3,6-Diphenyl-9H-carbazole is the donor of choice. The evidence shows it enables an EQE of 27.4% in sky-blue TADF devices, which is 2.4-fold higher than a comparable phosphorescent host (11.2% EQE) [1]. Its ability to induce a small ΔEST (0.043 eV) is critical for efficient RISC and high exciton utilization [1]. Procurement should prioritize this compound when designing new TADF emitter architectures targeting high efficiency and low power consumption.

Stable HTL for Long-Lifetime OLEDs

For applications where device longevity and electrochemical stability are paramount—such as automotive displays or commercial lighting—3,6-Diphenyl-9H-carbazole offers a distinct advantage. The quantitative evidence demonstrates that its radical cation dimerization rate is at least an order of magnitude slower (kdim ≤ 1.5 × 10⁶ M⁻¹s⁻¹) compared to alkyl-substituted analogs like 3-ethylcarbazole (1.5 × 10⁷ M⁻¹s⁻¹) [2]. This suppressed electropolymerization prevents the formation of insulating layers at the anode interface, ensuring consistent hole injection and longer device lifetimes. This is a critical differentiator for high-reliability OLED products.

Phosphorescent OLED Host Material Optimization

In the fabrication of phosphorescent OLEDs (PhOLEDs) using established emitters like Ir(ppy)3, 3,6-Diphenyl-9H-carbazole-derived hosts (e.g., DPCLP) provide a verifiable performance edge. The data show an external EL efficiency of 11.2%, outperforming many standard carbazole hosts such as CBP [3]. This improvement translates directly to higher display brightness for a given power input or lower power consumption for a target luminance. Procurement teams focused on optimizing PhOLED efficiency for mobile displays or televisions should specify 3,6-diphenylcarbazole-based host materials.

OPV Hole Extraction Layer Engineering

While the core evidence is strongest for OLEDs, the electron-donating and hole-transporting properties of 3,6-Diphenyl-9H-carbazole also extend to organic photovoltaics. Recent research demonstrates that self-assembled monolayers (SAMs) derived from 3,6-diphenylcarbazole (Cbz-2Ph) effectively modulate electrode work function, enhancing hole extraction and improving OPV performance and stability [4]. This is a secondary but emerging application area where the compound's fundamental electronic properties provide a quantifiable benefit.

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